REACTION_CXSMILES
|
C[C@@H:2]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:9])C)[CH:3]1[C:10]([O:12][CH2:13]C)=[O:11].[CH2:15]=[O:16].[ClH:17]>CS(C)=O.C[O-].[Na+]>[Cl:17][C:2]1[CH:6]=[CH:5][C:4]([CH:3]([CH2:15][OH:16])[C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1C(C(CC1)=C(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
6.27 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
sodium methoxide
|
Quantity
|
537 mg
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Name
|
ice
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
to stir for two hours to completion
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a white emulsion
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined organic portions were washed with water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
eluted stepwise with 9:1 to 1:1 hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.4 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |